molecular formula C22H28N2O6S3 B5209300 1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE

1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE

Cat. No.: B5209300
M. Wt: 512.7 g/mol
InChI Key: XOXIQJIFNXKJJG-UHFFFAOYSA-N
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Description

1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is a complex organic compound characterized by the presence of multiple sulfonyl groups attached to a piperidine ring

Properties

IUPAC Name

1-[3-(3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S3/c25-31(26,19-9-7-11-21(17-19)32(27,28)23-13-3-1-4-14-23)20-10-8-12-22(18-20)33(29,30)24-15-5-2-6-16-24/h7-12,17-18H,1-6,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXIQJIFNXKJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE typically involves multi-step organic reactions. The process begins with the sulfonation of benzene rings, followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols under specific conditions.

    Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar sulfonyl groups.

    Benzenesulfonic acid derivatives: Compounds with similar sulfonyl functional groups but different structural frameworks.

Uniqueness

1-{3-[3-(PIPERIDINE-1-SULFONYL)BENZENESULFONYL]BENZENESULFONYL}PIPERIDINE is unique due to its specific arrangement of sulfonyl groups and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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